molecular formula C16H16N2O5S B5803594 N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5803594
M. Wt: 348.4 g/mol
InChI Key: BFLQWBOUHMZTMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves reactions between specific sulfonyl chlorides and amines, as seen in the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride and 1-naphthyl amine (Sarojini et al., 2012). Such methodologies may be relevant for synthesizing N1-1,3-benzodioxol-5-yl-N2-[(4-methylphenyl)sulfonyl]glycinamide by adapting the starting materials and reaction conditions to accommodate the structural specifics of the target compound.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and Density Functional Theory (DFT) calculations, provides insights into the compound's conformation and electronic properties. For example, the crystal structure and DFT study of related sulfonamide compounds have been extensively analyzed to understand their geometry, stability, and electronic properties (Govindasamy & Gunasekaran, 2015). These analyses can predict how N1-1,3-benzodioxol-5-yl-N2-[(4-methylphenyl)sulfonyl]glycinamide might behave in various chemical environments.

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds can be influenced by their molecular structure. For instance, photoredox-catalyzed reactions have been utilized to create complex structures from simpler sulfonamide precursors (Yan et al., 2018). Such reactions highlight the potential for N1-1,3-benzodioxol-5-yl-N2-[(4-methylphenyl)sulfonyl]glycinamide to undergo various chemical transformations, enabling the synthesis of novel derivatives with potentially unique properties.

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding a compound's applications and handling. While specific data on N1-1,3-benzodioxol-5-yl-N2-[(4-methylphenyl)sulfonyl]glycinamide is not readily available, related sulfonamide compounds have been characterized to determine their thermal stability and crystalline forms (Sarojini et al., 2013). Such studies can provide a basis for predicting the physical behavior of the compound .

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are informed by their molecular structure. The NBO and HOMO-LUMO analyses offer insights into the electronic distribution within the molecules, influencing their reactivity (Sarojini et al., 2012). These analyses can be applied to N1-1,3-benzodioxol-5-yl-N2-[(4-methylphenyl)sulfonyl]glycinamide to predict its chemical behavior and reactivity.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the compound and its targets . Without specific information on this compound, it’s difficult to provide a detailed mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. This information is typically determined through safety testing .

Future Directions

The future research directions for a compound depend on its biological activity, potential applications, and the current state of knowledge about the compound. This could involve further studies to understand its mechanism of action, optimization of its properties through chemical modification, or exploration of its potential uses .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11-2-5-13(6-3-11)24(20,21)17-9-16(19)18-12-4-7-14-15(8-12)23-10-22-14/h2-8,17H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLQWBOUHMZTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727394
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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